XLogP3 Lipophilicity Differentiation: 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone vs. 5-Acetylindane
The computed XLogP3 of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone is 1.8, representing a reduction of 0.6 log units compared to the 2.4 XLogP3 of its direct des-hydroxy analog 5-acetylindane [1][2]. This decrease in lipophilicity is attributed to the replacement of a methyl group (-CH₃) with a hydroxymethyl group (-CH₂OH), which introduces a hydrogen bond donor and increases polar surface area. The ΔlogP of −0.6 corresponds to an approximately 4-fold reduction in octanol-water partition coefficient, predicting measurably higher aqueous solubility and potentially reduced phospholipidosis risk for the hydroxyacetyl derivative compared to 5-acetylindane. In contrast, 2-hydroxy-1-phenylethanone has an XLogP3 of 1.1 [3], demonstrating that the indane scaffold contributes approximately +0.7 log units of lipophilicity relative to a phenyl ring, positioning the target compound at an intermediate lipophilicity that balances membrane permeability with aqueous solubility.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-Acetylindane XLogP3 = 2.4; 2-Hydroxy-1-phenylethanone XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = −0.6 vs. 5-acetylindane; ΔXLogP3 = +0.7 vs. 2-hydroxyacetophenone |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07–2024.11.20) |
Why This Matters
A lower logP correlates with reduced hERG binding, lower metabolic turnover by CYP3A4, and improved developability profiles, making the target compound preferentially suitable for lead optimization programs where controlling lipophilicity is a key parameter.
- [1] PubChem. (2025). Computed Properties for CID 15457620: 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone. XLogP3 = 1.8. View Source
- [2] PubChem. (2025). Computed Properties for CID 233976: 5-Acetylindane. XLogP3 = 2.4. View Source
- [3] PubChem. (2025). Computed Properties for CID 68490: alpha-Hydroxyacetophenone. XLogP3 = 1.1. View Source
